molecular formula C19H22N2O2 B5673053 1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]-2-methylquinolin-4-one

1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]-2-methylquinolin-4-one

Cat. No.: B5673053
M. Wt: 310.4 g/mol
InChI Key: XISGVRXTJIPRGA-CABCVRRESA-N
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Description

1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]-2-methylquinolin-4-one is a complex organic compound that features a quinoline core fused with a bicyclic azabicyclo[3.2.1]octane structure. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]-2-methylquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral catalysts and reagents . The quinoline core can be synthesized through classical methods such as the Skraup or Doebner-Miller reactions, followed by functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow chemistry and automated synthesis platforms to ensure consistent quality and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]-2-methylquinolin-4-one is unique due to its combination of the azabicyclo[3.2.1]octane scaffold and the quinoline core. This dual structural motif provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]-2-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-9-18(22)16-7-2-3-8-17(16)20(13)12-19(23)21-11-14-5-4-6-15(21)10-14/h2-3,7-9,14-15H,4-6,10-12H2,1H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISGVRXTJIPRGA-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CC4CCCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3C[C@@H]4CCC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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